Cas no 1798779-65-3 (N-[(3-chlorophenyl)(cyano)methyl]-2-methyl-7-oxabicyclo[2.2.1]heptane-2-carboxamide)
N-[(3-chlorophenyl)(cyano)methyl]-2-methyl-7-oxabicyclo[2.2.1]heptane-2-carboxamide Chemical and Physical Properties
Names and Identifiers
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- N-[(3-chlorophenyl)(cyano)methyl]-2-methyl-7-oxabicyclo[2.2.1]heptane-2-carboxamide
- 1798779-65-3
- CHEMBL5000317
- EN300-6628016
- Z1848222140
- AKOS033624724
- N-[(3-chlorophenyl)-cyanomethyl]-2-methyl-7-oxabicyclo[2.2.1]heptane-2-carboxamide
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- Inchi: 1S/C16H17ClN2O2/c1-16(8-12-5-6-14(16)21-12)15(20)19-13(9-18)10-3-2-4-11(17)7-10/h2-4,7,12-14H,5-6,8H2,1H3,(H,19,20)
- InChI Key: FOJXMQZMXNUKJL-UHFFFAOYSA-N
- SMILES: ClC1=CC=CC(=C1)C(C#N)NC(C1(C)CC2CCC1O2)=O
Computed Properties
- Exact Mass: 304.0978555g/mol
- Monoisotopic Mass: 304.0978555g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 21
- Rotatable Bond Count: 3
- Complexity: 474
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 4
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 62.1Ų
N-[(3-chlorophenyl)(cyano)methyl]-2-methyl-7-oxabicyclo[2.2.1]heptane-2-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6628016-0.05g |
N-[(3-chlorophenyl)(cyano)methyl]-2-methyl-7-oxabicyclo[2.2.1]heptane-2-carboxamide |
1798779-65-3 | 95.0% | 0.05g |
$212.0 | 2025-03-13 |
N-[(3-chlorophenyl)(cyano)methyl]-2-methyl-7-oxabicyclo[2.2.1]heptane-2-carboxamide Related Literature
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
Additional information on N-[(3-chlorophenyl)(cyano)methyl]-2-methyl-7-oxabicyclo[2.2.1]heptane-2-carboxamide
Comprehensive Overview of N-[(3-chlorophenyl)(cyano)methyl]-2-methyl-7-oxabicyclo[2.2.1]heptane-2-carboxamide (CAS No. 1798779-65-3)
The compound N-[(3-chlorophenyl)(cyano)methyl]-2-methyl-7-oxabicyclo[2.2.1]heptane-2-carboxamide, identified by its CAS No. 1798779-65-3, represents a sophisticated chemical entity with a unique structural framework. This molecule combines a bicyclic heptane core with a chlorophenyl and cyano functional group, making it a subject of interest in pharmaceutical and agrochemical research. Its intricate architecture suggests potential applications in drug discovery, particularly in targeting enzymes or receptors where rigid, three-dimensional scaffolds are advantageous.
Recent trends in small-molecule drug development highlight the growing demand for compounds with bridged ring systems, such as the 7-oxabicyclo[2.2.1]heptane moiety found in this molecule. Researchers are increasingly focusing on such structures due to their ability to mimic natural product geometries, enhancing binding affinity and selectivity. The presence of the chlorophenyl group further augments its potential as a lead compound in medicinal chemistry, as halogenated aromatics are known to improve pharmacokinetic properties.
From a synthetic chemistry perspective, the cyano group in N-[(3-chlorophenyl)(cyano)methyl]-2-methyl-7-oxabicyclo[2.2.1]heptane-2-carboxamide offers versatile reactivity, enabling further derivatization. This aligns with the current emphasis on click chemistry and fragment-based drug design, where modular building blocks are prized. The compound’s carboxamide linkage also provides hydrogen-bonding capabilities, a critical feature for molecular recognition in biological systems.
Environmental and green chemistry considerations are increasingly shaping compound selection in industrial applications. While 1798779-65-3 is not classified as hazardous, its chlorinated component warrants careful handling protocols. This reflects broader industry shifts toward sustainable practices, where researchers balance molecular efficacy with environmental impact—a topic frequently queried in scientific databases and patent literature.
Analytical characterization of this compound typically involves advanced techniques like NMR spectroscopy, high-resolution mass spectrometry, and X-ray crystallography. These methods are essential for verifying the stereochemistry of the bicyclic scaffold, a common focus in peer-reviewed studies. The rise of AI-assisted molecular modeling has further accelerated research into such compounds, with platforms frequently indexing CAS No. 1798779-65-3 in predictive algorithms for drug-likeness.
In conclusion, N-[(3-chlorophenyl)(cyano)methyl]-2-methyl-7-oxabicyclo[2.2.1]heptane-2-carboxamide exemplifies the intersection of structural complexity and functional diversity in modern chemistry. Its relevance to fragment libraries, catalysis, and bioactive compound design ensures continued exploration across multidisciplinary fields, addressing both academic inquiries and industrial needs.
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